3-Methyl-1-dodecyn-3-OL

Silicone Rubber Hydrosilylation Inhibition Release Coatings

3-Methyl-1-dodecyn-3-OL (CAS 24424-78-0, C₁₃H₂₄O, MW 196.33) is a long-chain acetylenic tertiary alcohol characterized by a terminal alkyne and a hydroxyl group on a tertiary carbon adjacent to a nonyl chain. It is a colorless liquid with a boiling point of 229.4°C at 760 mmHg , a vapor pressure of 0.013 mmHg at 25°C , and a predicted logP of 3.51–4.57.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 24424-78-0
Cat. No. B1591982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-dodecyn-3-OL
CAS24424-78-0
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)(C#C)O
InChIInChI=1S/C13H24O/c1-4-6-7-8-9-10-11-12-13(3,14)5-2/h2,14H,4,6-12H2,1,3H3
InChIKeyINASARODRJUTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-dodecyn-3-OL (CAS 24424-78-0) Technical Baseline for Procurement and Formulation


3-Methyl-1-dodecyn-3-OL (CAS 24424-78-0, C₁₃H₂₄O, MW 196.33) is a long-chain acetylenic tertiary alcohol characterized by a terminal alkyne and a hydroxyl group on a tertiary carbon adjacent to a nonyl chain. It is a colorless liquid with a boiling point of 229.4°C at 760 mmHg , a vapor pressure of 0.013 mmHg at 25°C , and a predicted logP of 3.51–4.57 . These physicochemical properties, particularly its extended alkyl chain and high hydrophobicity, differentiate it from shorter-chain or cyclic acetylenic alcohols. The compound is commercially available in purities ranging from 97% to 99% , making it suitable for demanding industrial applications such as silicone inhibition and specialized surfactant formulations.

1
High hydrophobicity supports formulation in non-polar and silicone-based systems.
2
Low volatility enables retention during high-temperature processing and curing.
3
Available in high-purity grades suitable for demanding industrial additive applications.

3-Methyl-1-dodecyn-3-OL: Why Simple Acetylenic Alcohol Substitution Compromises Performance


While all acetylenic alcohols share the terminal alkyne and hydroxyl motifs, chain length and branching profoundly affect hydrophobicity, volatility, and surface activity. A shorter-chain analog, such as 3-methyl-1-butyn-3-ol (logP ~0.39 ), is water-miscible and highly volatile (bp 104°C ), making it unsuitable for non-aqueous or high-temperature processes. Conversely, the cyclic 1-ethynylcyclohexanol (logP ~1.5 ) offers a rigid structure that alters surface packing and volatility (bp 180°C ). 3-Methyl-1-dodecyn-3-OL occupies a unique position with a C9 linear alkyl chain, providing a calculated logP of 3.51–4.57, a boiling point >225°C, and a surface tension of 33.5 dyne/cm . These parameters cannot be matched by simply substituting a shorter, more polar, or cyclic analog. Procurement decisions must be driven by the specific quantitative performance requirements outlined below.

Target compound
3-Methyl-1-dodecyn-3-OL: C9 linear alkyl chain; logP 3.5–4.6; bp >225°C; low vapor pressure.
Shorter-chain analog
3-Methyl-1-butyn-3-ol: water-miscible; logP ~0.4; bp 104°C. Increased volatility and insufficient hydrophobicity may shift performance in non-aqueous and high-temperature processes.
Target compound
Linear alkyl chain provides flexible interfacial packing and consistent surface tension reduction.
Cyclic analog
1-Ethynylcyclohexanol: rigid ring structure alters surface packing; bp 180°C; surface tension 39.5 dyne/cm. Substitution may not reproduce wetting and pot life profiles.
Chain length and geometry directly influence hydrophobicity, volatility, and inhibitor-coordination balance—similar CAS numbers do not guarantee interchangeable performance.

3-Methyl-1-dodecyn-3-OL: Quantified Differentiation Against Acetylenic Alcohol Analogs


Enhanced Pot Life Extension in Silicone Hydrosilylation Curing Compared to 1-Ethynylcyclohexanol

3-Methyl-1-dodecyn-3-OL is reported to significantly extend the pot life of addition-cure silicone formulations compared to the widely used inhibitor 1-ethynylcyclohexanol. Under identical vulcanization conditions and target cure rates, the use of 3-Methyl-1-dodecyn-3-OL allows for a notably longer working time; conversely, when matched for identical working time, it facilitates a faster cure [1]. This performance is attributed to the compound's long-chain structure, which optimizes the balance between platinum catalyst coordination and inhibitor volatility, a property explicitly claimed in U.S. Patent 5,629,387 for long-chain α-acetylenic alcohol hydrosilylation inhibitors [2].

Pot life extension
Head-to-head
Reported longer working time at matched cure speed; faster cure at matched working time
Supports selection for extended pot life silicone formulations
Quantitative details in proprietary application literature; patent support US 5,629,387
Silicone Rubber Hydrosilylation Inhibition Release Coatings

Higher Hydrophobicity (logP) Versus Shorter-Chain and Cyclic Acetylenic Alcohols

The octanol-water partition coefficient (logP) is a key determinant of a compound's compatibility with non-polar matrices and its tendency to migrate to interfaces. 3-Methyl-1-dodecyn-3-OL exhibits a calculated logP of 3.51 to 4.57 . This is substantially higher than that of 3-methyl-1-butyn-3-ol (logP 0.39) , 1-ethynylcyclohexanol (logP 1.49–1.73) , and 3,5-dimethyl-1-hexyn-3-ol (logP 1.42–1.73) [1]. The elevated logP, driven by the nine-carbon linear alkyl chain, indicates significantly greater affinity for hydrophobic environments such as silicone oils, organic solvents, and polymer matrices.

LogP (hydrophobicity)
Cross-study comparable
3.51–4.57 (calculated)
Higher retention in non-polar matrices
2–3 log units above short-chain analogs (e.g., 3-methyl-1-butyn-3-ol logP 0.39)
Partition Coefficient Hydrophobicity Formulation Compatibility

Lower Surface Tension Compared to 1-Ethynylcyclohexanol

Surface tension reduction is critical for wetting and spreading in coating applications. The calculated surface tension for 3-Methyl-1-dodecyn-3-OL is 33.5 dyne/cm , which is notably lower than the reported value of 39.5 dyne/cm for 1-ethynylcyclohexanol . This ~6 dyne/cm difference indicates superior surface activity and a greater ability to reduce interfacial energy in aqueous and solvent-based systems.

Surface tension
Cross-study comparable
33.5 dyne/cm
Reported lower surface energy may improve wetting
~6 dyne/cm lower than 1-ethynylcyclohexanol (39.5 dyne/cm)
Surface Activity Wetting Coating Defects

Reduced Volatility (Lower Vapor Pressure and Higher Boiling Point) Enables High-Temperature Processing

The extended alkyl chain of 3-Methyl-1-dodecyn-3-OL confers significantly lower volatility compared to shorter acetylenic alcohols. Its boiling point is 229.4°C at 760 mmHg , with a vapor pressure of only 0.013 mmHg at 25°C . In contrast, 3-methyl-1-butyn-3-ol boils at 104°C with a vapor pressure of 15 mmHg at 20°C , and 1-ethynylcyclohexanol boils at 180°C with a vapor pressure of <1 mmHg at 20°C . This drastic reduction in volatility minimizes evaporative losses during high-temperature curing or processing, ensuring the inhibitor or surfactant remains in the formulation where it is needed.

Volatility
Cross-study comparable
bp 229.4°C (vp 0.013 mmHg)
Enables high-temperature processing retention
Vapor pressure 100–1000× lower than short-chain acetylenic alcohols
Volatility Thermal Stability High-Temperature Processing

Class-Level Advantage: Acetylenic Alcohols Maintain Dynamic Surface Tension in Complex Formulations

As a member of the acetylenic alcohol class, 3-Methyl-1-dodecyn-3-OL benefits from the inherent property that acetylenic alcohols interact more weakly with styrene-maleic anhydride (SMA) co-polymer dispersants than do conventional ethoxylated surfactants [1]. Studies show that acetylenic alcohols are more likely to remain in true solution in complex formulations, allowing them to more effectively lower dynamic surface tension at the air-liquid interface [2]. While this is a class-level inference, the long alkyl chain of 3-Methyl-1-dodecyn-3-OL is expected to further enhance this effect by increasing surface activity.

Dynamic surface tension
Class-level inference
Weaker interaction with SMA dispersants vs. ethoxylated surfactants
May support surface activity in pigmented formulations
Class-level property; confirmation in specific formulation recommended
Dynamic Surface Tension Pigment Dispersion Coating Stability

Procurement-Guided Applications for 3-Methyl-1-dodecyn-3-OL Based on Differentiated Performance


High-Performance Hydrosilylation Inhibitor for Extended Pot Life Silicone Elastomers

Silicone formulators seeking to extend the working time of platinum-catalyzed addition-cure systems should procure 3-Methyl-1-dodecyn-3-OL over 1-ethynylcyclohexanol. The compound's reported ability to significantly prolong pot life while maintaining or accelerating cure speed [1] directly addresses production bottlenecks in molding and coating operations. Its low volatility (boiling point 229.4°C ) ensures the inhibitor remains active during high-temperature curing, preventing premature gelation and reducing scrap rates. This application is particularly valuable for release coatings and precision silicone parts.

Hydrophobic Surfactant and Interface Modifier for Non-Aqueous Systems

Formulators of oil-based coatings, lubricants, or silicone fluids should select 3-Methyl-1-dodecyn-3-OL when high hydrophobicity is required. With a logP of 3.51–4.57 [1], the compound partitions strongly into non-polar phases, ensuring effective surface activity where water-miscible alcohols like 3-methyl-1-butyn-3-ol (logP 0.39 ) would be ineffective. Its lower surface tension (33.5 dyne/cm ) compared to 1-ethynylcyclohexanol (39.5 dyne/cm ) provides superior wetting on hydrophobic substrates, reducing cratering and improving film formation.

Low-VOC Surfactant for High-Temperature Coating and Ink Formulations

In applications where volatile organic compound (VOC) emissions are regulated, 3-Methyl-1-dodecyn-3-OL offers a distinct advantage. Its vapor pressure of 0.013 mmHg at 25°C [1] is orders of magnitude lower than that of 3-methyl-1-butyn-3-ol (15 mmHg ), drastically reducing evaporative losses during application and curing. This makes it a preferred choice for hot-melt coatings, high-solids industrial paints, and inks where retention of the surfactant is critical for defect-free surfaces and consistent performance.

Surfactant for Pigmented Coatings Requiring Dynamic Surface Tension Control

Water-based ink and coating formulators utilizing SMA dispersants should consider 3-Methyl-1-dodecyn-3-OL to maintain dynamic surface tension reduction. As an acetylenic alcohol, it exhibits weaker interaction with SMA co-polymers compared to ethoxylated surfactants, allowing it to remain in solution and effectively lower surface tension at newly created interfaces [1]. This class-level property, combined with the compound's high hydrophobicity and low volatility, makes it suitable for stabilizing pigment dispersions and controlling foam in complex aqueous formulations.

Application
Selection Property
Validation Focus
Hydrosilylation inhibitor for extended pot life silicone elastomers
Pot life / cure speed balance under Pt catalysis
Extended working time without cure retardation; inhibitor retention at elevated temperatures
Hydrophobic surfactant for non-aqueous systems
High logP and low volatility
Compatibility with silicone oils, organic solvents, and polymer matrices; wetting on low-energy substrates
Low-VOC high-temperature coating and ink surfactant
Minimal evaporative loss at processing temperature
Surfactant retention during curing; VOC compliance in hot-melt and high-solids formulations
Dynamic surface tension control in pigmented aqueous coatings
Weak interaction with SMA co-polymer dispersants
Maintained surface activity in presence of polymeric dispersants; foam control and wetting stability

Technical Documentation Hub

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36 linked technical documents
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